5-(3-Azidopropyl)thiophene-2-carboxamide
Description
5-(3-Azidopropyl)thiophene-2-carboxamide is a thiophene-based derivative featuring a carboxamide group at the 2-position and a 3-azidopropyl substituent at the 5-position. The azide functional group confers unique reactivity, enabling applications in bioorthogonal "click chemistry" for targeted drug delivery, bioconjugation, or polymer synthesis. The thiophene moiety contributes to its electronic properties, enhancing π-π stacking interactions in biological systems. This compound is of interest in medicinal chemistry and materials science due to its dual functionality.
Properties
CAS No. |
88962-02-1 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(3-azidopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10N4OS/c9-8(13)7-4-3-6(14-7)2-1-5-11-12-10/h3-4H,1-2,5H2,(H2,9,13) |
InChI Key |
GCMJTOFRLLUGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-azidopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 5-(3-azidopropyl)thiophene-2-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-(3-Aminopropyl)thiophene-2-carboxamide.
Substitution: 1,2,3-Triazole derivatives.
Scientific Research Applications
5-(3-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is crucial for nucleotide biosynthesis. The azide group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents/Modifications |
|---|---|---|
| 5-(3-Azidopropyl)thiophene-2-carboxamide | Thiophene-2-carboxamide | 5-position: 3-azidopropyl chain (enables click chemistry) |
| N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide | Benzamide | Benzene ring; complex quinoline-pyrimidine backbone with cyano and tetrahydrofuran-oxy groups |
| N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide | Furan-2-carboxamide | Furan ring; same quinoline-pyrimidine backbone |
| N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide | Thiophene-2-carboxamide | Thiophene ring; same backbone as above |
Functional and Reactivity Differences
Azide Reactivity: The azidopropyl group in 5-(3-Azidopropyl)thiophene-2-carboxamide allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This property is absent in the patent compounds, which prioritize kinase inhibition via their quinoline-pyrimidine backbones .
Electronic and Steric Effects: Thiophene vs. Furan vs. Benzene: Thiophene’s higher electron density compared to furan may enhance π-π interactions in target binding. The azidopropyl chain in the target compound introduces steric bulk and flexibility, which could modulate binding kinetics differently than the rigid quinoline-pyrimidine systems in the patent compounds .
Biological Activity: The patent compounds are designed as kinase inhibitors, leveraging their quinoline-pyrimidine cores for ATP-binding pocket interactions.
Synthetic Accessibility: The target compound’s simpler structure (lacking the multi-ring backbone of patent analogs) facilitates scalable synthesis. The patent compounds require complex multi-step protocols due to their intricate quinoline and pyrimidine motifs .
Research Findings and Implications
- Click Chemistry Applications: 5-(3-Azidopropyl)thiophene-2-carboxamide has been utilized in polymer science for creating cross-linked networks and in bioconjugation for antibody-drug conjugates (ADCs). Its azide group outperforms non-azide analogs in reaction efficiency .
- Patent Compounds’ Pharmacological Focus : The thiophene-2-carboxamide derivative in the patent demonstrated moderate kinase inhibition (IC₅₀ ~50 nM in preliminary assays), while the furan and benzamide analogs showed reduced potency, highlighting the thiophene’s superiority in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
